Basiliskamide B is a polyketide antibiotic that exhibits significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. It is structurally related to basiliskamide A, from which it can be derived through specific chemical transformations. The compound is of interest due to its potent biological properties and potential applications in medicinal chemistry.
Basiliskamide B was first isolated from the marine-derived fungus Penicillium sp.. The natural occurrence of this compound is limited, prompting researchers to explore synthetic routes for its production. The total synthesis of basiliskamide B has been achieved through various methodologies, emphasizing the need for efficient synthetic strategies to obtain sufficient quantities for biological studies.
Basiliskamide B belongs to the class of polyketide antibiotics, which are characterized by their complex structures and diverse biological activities. Polyketides are produced by microorganisms and are notable for their roles in pharmacology, particularly in the treatment of infectious diseases.
The synthesis of basiliskamide B involves several key reactions:
Basiliskamide B has a complex molecular structure characterized by multiple stereocenters. The compound's molecular formula is .
Basiliskamide B undergoes various chemical reactions that are significant for its synthesis and potential modifications:
These reactions highlight the versatility and complexity involved in synthesizing polyketide antibiotics.
The mechanism of action of basiliskamide B involves its interaction with fungal cell membranes. It disrupts membrane integrity and function, leading to cell death. The precise molecular targets include:
Data from biological assays indicate that basiliskamide B exhibits potent antifungal activity at low concentrations, making it a promising candidate for further development in antifungal therapies .
Relevant analyses include spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) that confirm its identity and purity during synthesis .
Basiliskamide B has significant potential applications in scientific research and medicine:
Basiliskamide B was first isolated alongside its analog basiliskamide A from a marine-derived strain of Bacillus laterosporus (designated PNG 276), collected from coastal waters near Papua New Guinea. The discovery, reported by Barsby and colleagues in 2002, identified these compounds as novel antifungal polyketides produced during laboratory cultivation of the bacterium [2] [5]. Subsequent research revealed that basiliskamide B is also produced by terrestrial isolates of B. laterosporus, notably strain PE36 obtained from the ear canal of a feral hog (Sus scrofa) in southwestern Oklahoma, USA. This opportunistic sampling approach demonstrated that bacteria associated with wild mammals represent a rich and relatively unexplored source of bioactive natural products [1]. The ecological role of basiliskamide B in its native environments—whether as a chemical defense molecule, a mediator of microbial competition, or a component of host-microbe interactions—remains an active area of investigation. Its production across both marine and terrestrial isolates of B. laterosporus suggests a conserved and potentially important functional role for this metabolite.
Bacillus laterosporus (reclassified within the family Paenibacillaceae, order Bacillales, phylum Firmicutes) is a Gram-positive, spore-forming bacterium characterized by its distinctive canoe-shaped parasporal body adjacent to the spore [7]. Genomic analyses reveal significant intraspecies diversity within B. laterosporus, with strains exhibiting variations in their complement of secondary metabolite biosynthetic gene clusters. Phylogenetic studies using average nucleotide identity (ANI) indicate that New Zealand isolates are particularly divergent and may represent a novel species [7]. The capacity to produce basiliskamides is not universal across all strains but appears restricted to specific lineages. Strain PE36, for instance, was definitively identified as B. laterosporus through comprehensive genomic analysis (including 16S rRNA sequencing and whole-genome comparisons), distinguishing it from other sequenced strains like LMG15441, GI-9, and DSM 25 [1] [7]. This strain-specific production underscores the metabolic diversity within this bacterial species and highlights the importance of strain selection in natural product discovery.
Basiliskamide B (C₂₃H₃₁NO₄; molecular weight 385.5 Da) is classified as a polyketide natural product featuring a hybrid polyketide-dipeptide structure [1] [2] [5]. Its core structure consists of:
Table 1: Key Structural Features of Basiliskamide B
Characteristic | Description | Significance |
---|---|---|
Molecular Formula | C₂₃H₃₁NO₄ | Determines physicochemical properties (e.g., solubility, logP) |
Core Scaffold | Hybrid polyketide-dipeptide | Characteristic of basiliskamide family; integrates biosynthetic pathways (PKS and NRPS-like elements) |
Key Functional Groups | Conjugated diene system, Enol ether (C-O-C=C), Amide bonds, Carboxylic acid | Enol ether essential for antifungal activity; diene contributes to reactivity and potential membrane interaction |
Stereochemistry | Multiple chiral centers (e.g., C-3 hydroxyl configuration) [9] | Critical for biological activity and target binding |
InChIKey | HCZNVGHFFHRIFM-HXKCHMFGSA-N [5] | Unique chemical identifier |
The basiliskamides (A and B) are structurally related to the tupuseleiamides (A and B), also produced by B. laterosporus PNG 276, differing primarily in the polyketide chain length and oxidation state [2]. Biosynthetically, basiliskamide B is assembled by a trans-acyltransferase polyketide synthase (trans-AT PKS) system, potentially involving hybrid nonribosomal peptide synthetase (NRPS) components for the dipeptide attachment [1] [10]. Genomic analysis of B. laterosporus PE36 identified numerous biosynthetic gene clusters (BGCs), including 11 NRPS clusters, 2 PKS clusters, and 4 hybrid NRPS/PKS clusters, although the specific cluster responsible for basiliskamide B remains to be definitively linked [1]. Trans-AT PKSs are known for their remarkable modularity and ability to generate diverse polyketide structures through combinatorial exchange of module blocks [10], potentially explaining the structural variations observed within the basiliskamide/tupuseleiamide family.
Basiliskamide B demonstrates significant antifungal activity, particularly against pathogenic yeasts. Initial testing revealed potent in vitro activity against Candida albicans [2] [3]. While quantitative Minimum Inhibitory Concentration (MIC) data specifically for basiliskamide B in the search results is less prevalent than for basiliskamide A, its structural similarity strongly implies overlapping bioactivity. Basiliskamide A exhibits potent activity against Candida species (e.g., MIC = 0.063 μg/mL against C. neoformans ATCC9011) [3], and basiliskamide B is consistently reported alongside it as a bioactive component [1] [2] [5].
Table 2: Reported Biological Activities of Basiliskamides and Related Compounds
Compound | Producer Organism | Reported Activity (Key Targets) | Potency (Example MIC) | Reference |
---|---|---|---|---|
Basiliskamide A | B. laterosporus PNG 276 | Antifungal (Candida spp., Cryptococcus neoformans) | MIC 0.0001 - 0.063 μg/mL (C. neoformans strains) | [2] [3] |
Basiliskamide B | B. laterosporus PNG 276, PE36 | Antifungal (Candida albicans) | Potent activity reported (specific MIC values less documented) | [1] [2] [5] |
Tupuseleiamide A | B. laterosporus PNG 276 | Structure described, activity potentially similar or overlapping | Not explicitly reported in results | [2] |
Auripyrazine | B. laterosporus PE36 | Novel pyrazine identified, activity distinct from basiliskamides | Not antifungal (contrast to basiliskamides) | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7